molecular formula C12H14FNO B603757 1-[(3-Fluorophenyl)acetyl]pyrrolidine CAS No. 1091581-54-2

1-[(3-Fluorophenyl)acetyl]pyrrolidine

Cat. No.: B603757
CAS No.: 1091581-54-2
M. Wt: 207.24g/mol
InChI Key: PZKLCHKOHRDYLA-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)acetyl]pyrrolidine is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically relevant motifs: a pyrrolidine ring and a 3-fluorophenyl group. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a privileged scaffold in drug design. It is found in numerous approved therapeutic agents and bioactive molecules across a wide spectrum of activities, including as anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) agents . The saturated nature of the pyrrolidine ring contributes favorably to the physicochemical parameters of drug candidates, enhancing properties such as aqueous solubility and providing a three-dimensional, non-planar structure that allows for extensive exploration of pharmacophore space . The incorporation of a fluorine atom onto the phenyl ring is a common strategy in modern medicinal chemistry. The fluorine atom can influence the molecule's electronic distribution, metabolic stability, lipophilicity, and overall bioavailability, making it a valuable tool for optimizing lead compounds . Research compounds featuring pyrrolidine scaffolds linked to fluorophenyl groups have been investigated for various biological activities. For instance, such structural hybrids have been synthesized and evaluated for their potential analgesic and anti-inflammatory properties, acting as modulators of cyclooxygenase (COX) enzymes . This compound is offered For Research Use Only and is intended solely for laboratory investigation. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1091581-54-2

Molecular Formula

C12H14FNO

Molecular Weight

207.24g/mol

IUPAC Name

2-(3-fluorophenyl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14FNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2

InChI Key

PZKLCHKOHRDYLA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluorophenylacetyl Chloride

The preparation of 3-fluorophenylacetyl chloride serves as a critical precursor. This involves the conversion of 3-fluorophenylacetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, analogous procedures in patent CA1087200A demonstrate the acetylation of hydroxyl groups using acetyl chloride in pyridine. Adapting this method:

  • Reaction Conditions : 3-Fluorophenylacetic acid is treated with excess SOCl₂ under reflux (70–80°C) for 4–6 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding 3-fluorophenylacetyl chloride as a pale-yellow liquid.

N-Acylation of Pyrrolidine

Pyrrolidine undergoes N-acylation with 3-fluorophenylacetyl chloride in the presence of a base to neutralize HCl. Drawing from Example 5 of CA1087200A, where ethyl 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetate is acetylated:

  • Procedure : Pyrrolidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM). 3-Fluorophenylacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours.

  • Purification : The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Column chromatography (ethyl acetate/hexane) yields the product.

Table 1: N-Acylation Reaction Parameters

ParameterValueSource
SolventAnhydrous DCM
BaseTriethylamine
Temperature0°C → Room temperature
Yield (Hypothetical)75–85%Estimated

Paal-Knorr Pyrrole Synthesis Followed by Hydrogenation

Synthesis of 1-(3-Fluorophenyl)pyrrole

As detailed in CN104418788A, 1-(3-fluorophenyl)pyrrole is synthesized via the Paal-Knorr reaction:

  • Reactants : 3-Fluoroaniline (0.9 mol) and 2,5-dimethoxytetrahydrofuran (1.08 mol) in acetic acid.

  • Conditions : Reflux at 120°C for 3 hours.

  • Yield : 96.85 g (∼85%) after column chromatography.

Hydrogenation to Pyrrolidine

The pyrrole ring is hydrogenated to pyrrolidine using catalytic hydrogenation:

  • Catalyst : 10% Pd/C or Raney Ni.

  • Conditions : H₂ gas (50 psi), ethanol solvent, 80°C for 12 hours.

  • Challenge : Selective reduction without over-hydrogenation of the fluorophenyl group.

Subsequent N-Acylation

The resulting 1-(3-fluorophenyl)pyrrolidine is acylated as described in Section 1.2.

Table 2: Hydrogenation and Acylation Outcomes

StepConditionsYield
Hydrogenation50 psi H₂, 10% Pd/C, 80°C60–70%
N-AcylationAs per Table 170–80%

Cyclization of γ-Amino-β-Hydroxybutyric Acid Derivatives

Silylation and Cyclization

Patent CA1087200A outlines a route to pyrrolidin-2-one derivatives via silylation of γ-amino-β-hydroxybutyric acid:

  • Silylation : Treatment with hexamethyldisilazane (HMDS) forms a silylated intermediate.

  • Cyclization : Heating under reflux in acetonitrile induces ring closure to 4-trimethylsilyloxypyrrolidin-2-one.

Alkylation and Functionalization

  • N-Alkylation : Reaction with ethyl bromoacetate in the presence of NaH yields N-carboxyalkyl derivatives.

  • Conversion to Amide : Ammonolysis with NH₃ or amines forms the final amide.

Adapting this method, 3-fluorophenylacetyl chloride could replace ethyl bromoacetate for N-alkylation, followed by deprotection and reduction.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Potential
Direct N-AcylationShort route, high atom economyRequires acyl chloride75–85%
Paal-Knorr + HydrogenationUses commercial starting materialsMulti-step, moderate yields50–60% overall
Cyclization ApproachStereochemical controlComplex purification60–70%

Experimental Optimization and Challenges

Solvent and Base Selection

  • Solvent : DCM and THF are optimal for N-acylation, minimizing side reactions.

  • Base : Triethylamine outperforms pyridine in HCl scavenging due to higher basicity.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively isolates the product.

  • Recrystallization : Ethanol/water mixtures improve purity for crystalline intermediates .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)acetyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenyl)acetic acid.

    Reduction: Formation of 2-(3-Fluorophenyl)-1-(1-pyrrolidinyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Fluorophenyl)acetyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)acetyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between 1-[(3-Fluorophenyl)acetyl]pyrrolidine and other pyrrolidine derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Pharmacological Target/Activity Reference
This compound 3-Fluorophenylacetyl group on pyrrolidine ~235.26* Not explicitly stated (structural focus)
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine Adamantyl-amino, cyano group 345.41 DPP-IV inhibitor (antidiabetic)
(R)-2-(3-Fluorophenyl)pyrrolidine 3-Fluorophenyl group directly on pyrrolidine ~179.22* Intermediate for Mps1/TTK kinase inhibitors
1-[(Benzoyloxy)acetyl]pyrrolidine Benzoyloxyacetyl group ~247.28* No explicit activity reported
1-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid Trifluoromethylphenyl, carboxylic acid 323.29 Research use (unspecified)

*Calculated based on molecular formula.

Key Observations:
  • Fluorine Position: The meta-fluorine in this compound may enhance metabolic stability compared to non-fluorinated analogs like 1-[(phenyl)acetyl]pyrrolidine, as fluorine reduces oxidative metabolism .
  • Functional Group Impact: The absence of a cyano group (as in DPP-IV inhibitors like 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine) suggests differing target specificity. Cyano groups in DPP-IV inhibitors enhance enzyme binding via covalent interactions .
DPP-IV Inhibitors

1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (LAF237) is a potent DPP-IV inhibitor with oral bioavailability and antihyperglycemic effects. Its adamantyl group improves target engagement and pharmacokinetics .

Kinase Inhibitors

(R)-2-(3-Fluorophenyl)pyrrolidine (Compound 14 in ) is an intermediate in synthesizing imidazopyridazine-based Mps1/TTK kinase inhibitors. The 3-fluorophenyl group here aids in hydrophobic interactions within kinase binding pockets. This highlights the versatility of fluorinated pyrrolidines in diverse therapeutic contexts .

Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs but remains less hydrophobic than adamantyl or trifluoromethyl derivatives .
  • Solubility : Polar acetyl groups may improve aqueous solubility relative to adamantyl-containing compounds, which face solubility challenges .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ConditionsYield (%)Analytical ValidationReference
Direct Acylation0–5°C, THF, TEA65–75NMR, MS
Multi-Step Urea LinkageStepwise addition, RT, DCM50–60HPLC, Recrystallization

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 7.1–7.4 ppm (aromatic fluorophenyl protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at ~170 ppm verify acetylation .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 221.2 ([M+H]⁺) aligns with the molecular formula C₁₂H₁₃FNO .
  • HPLC : Retention time consistency ensures purity (>98%) and absence of unreacted starting materials .

What strategies are employed to analyze structure-activity relationships (SAR) for pyrrolidine derivatives with fluorophenyl substituents?

Advanced Research Question
SAR studies focus on substituent effects using:

  • Bioisosteric Replacement : Swapping the fluorine atom with other halogens (e.g., Cl, Br) to assess electronic effects on receptor binding .
  • Positional Isomerism : Comparing 3-fluorophenyl vs. 4-fluorophenyl derivatives to determine steric and electronic influences on activity (e.g., shows 3-fluoro isomers exhibit higher affinity for neurological targets) .
  • Computational Docking : Molecular dynamics simulations predict interactions with biological targets (e.g., DPP-4 enzyme inhibition in ) .

Q. Table 2: SAR Trends in Fluorophenyl-Pyrrolidine Derivatives

Substituent PositionBiological Activity (IC₅₀)Key TargetReference
3-Fluorophenyl12 nM (DPP-4 inhibition)Enzyme binding site
4-Fluorophenyl45 nM (Antimicrobial)Bacterial membranes

How can researchers resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?

Advanced Research Question
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Crystallographic Validation : X-ray structures resolve ambiguities in binding modes (e.g., confirms hydrogen bonding with thiophene groups) .

What advanced computational methods are used to model interactions of this compound with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates charge distribution on the fluorophenyl group to predict electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates binding stability with enzymes (e.g., 20 ns simulations show stable interactions with DPP-4’s catalytic triad) .
  • QSAR Models : Relate logP values (e.g., 2.1 for this compound) to membrane permeability and bioavailability .

What challenges arise in crystallographic characterization of fluorophenyl-pyrrolidine derivatives, and how are they addressed?

Advanced Research Question

  • Crystal Polymorphism : Multiple crystal forms may exist. Use slow evaporation in hexane/ethyl acetate to favor single-crystal growth .
  • Fluorine Disorder : Anisotropic displacement parameters refine fluorine positions in X-ray diffraction data .
  • Data Collection : Synchrotron radiation improves resolution for light atoms (e.g., C, N, F) .

What analytical techniques are critical for purity assessment of this compound?

Basic Research Question

  • GC-MS : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1% .
  • Elemental Analysis : Confirms C, H, N, F content within ±0.3% of theoretical values .
  • Karl Fischer Titration : Ensures moisture content <0.05% for hygroscopic batches .

How do substituent positions on the phenyl ring affect the pharmacological profile of pyrrolidine-based compounds?

Advanced Research Question

  • 3-Fluoro Substitution : Enhances metabolic stability due to reduced CYP450-mediated oxidation (e.g., shows longer half-life in plasma) .
  • 2-Fluoro vs. 4-Fluoro : Ortho-substitution increases steric hindrance, reducing binding affinity by ~30% compared to para-substituted analogs .

Q. Table 3: Substituent Effects on Pharmacokinetics

PositionLogPPlasma Half-Life (h)CYP450 InhibitionReference
3-Fluoro2.14.5Low
4-Fluoro1.83.2Moderate

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